molecular formula C20H19N3O3 B12004623 2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]acetohydrazide

2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]acetohydrazide

Cat. No.: B12004623
M. Wt: 349.4 g/mol
InChI Key: GCVITEDCQKSBJM-SRZZPIQSSA-N
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Description

2-(3,4-dimethylphenoxy)-N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethylphenoxy group with a quinolinylmethylidene moiety, linked by an acetohydrazide bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of the 3,4-dimethylphenoxyacetohydrazide intermediate. This intermediate is then reacted with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde under specific conditions to form the final product. The reaction conditions usually involve refluxing in ethanol or another suitable solvent, with the presence of an acid catalyst to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the quinolinyl moiety to a more saturated form.

    Substitution: This reaction can replace specific atoms or groups within the molecule with others.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinyl ketones, while reduction may produce quinolinyl alcohols.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dimethylphenoxy)acetohydrazide
  • 2-(3,4-dimethylphenoxy)ethylmethyl

Uniqueness

Compared to similar compounds, 2-(3,4-dimethylphenoxy)-N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups. This unique structure may confer specific properties, such as enhanced biological activity or improved chemical stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C20H19N3O3/c1-13-7-8-17(9-14(13)2)26-12-19(24)23-21-11-16-10-15-5-3-4-6-18(15)22-20(16)25/h3-11H,12H2,1-2H3,(H,22,25)(H,23,24)/b21-11+

InChI Key

GCVITEDCQKSBJM-SRZZPIQSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC3=CC=CC=C3NC2=O)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC3=CC=CC=C3NC2=O)C

Origin of Product

United States

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